N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6
Overview
Description
“N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6” is a stable isotope labelled compound . It has a molecular formula of C18H10D6INO4 and a molecular weight of 443.27 . This compound is used in neurology research, particularly in the areas of stress, anxiety, memory, learning, and cognition .
Molecular Structure Analysis
The molecular structure of “N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6” is defined by its molecular formula, C18H10D6INO4 . This indicates that the molecule is composed of 18 carbon atoms, 10 hydrogen atoms, 6 deuterium atoms (a stable isotope of hydrogen), one iodine atom, one nitrogen atom, and 4 oxygen atoms.Scientific Research Applications
Polymer Synthesis
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide derivatives have been utilized in the synthesis of polymers. For example, copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate were synthesized, characterized by IR and 1H-NMR spectral studies, and their molecular weights and polydispersity index determined by gel permeation chromatography (Jayakumar, Balaji, & Nanjundan, 2000).
Antioxidant Studies
N-ethyl phthalimide esters have been synthesized and tested for in vitro antioxidant activity. These compounds displayed good antioxidant activity in DPPH radical scavenging, FRAP, and CUPRAC methods, suggesting their potential in biochemical applications (Kumar et al., 2015).
Inhibition of Acetylcholinesterase
Phthalimide derivatives are noted for their role as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Studies on specific phthalimide derivatives, such as 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, revealed their effectiveness as AChE inhibitors, offering a potential therapeutic pathway for neurodegenerative diseases (Andrade-Jorge et al., 2018).
Anticonvulsant Properties
Research on N-phenylphthalimides, including variants similar to N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide, has demonstrated significant anticonvulsant properties. These compounds have been evaluated for their efficacy against seizures in animal models, indicating their potential use in the treatment of epilepsy (Bailleux, Vallée, Nuyts, & Vamecq, 1994).
Supramolecular Chemistry
Phthalimide derivatives have been studied in the context of supramolecular chemistry. For instance, a study focused on a novel pyridone-based phthalimide fleximer, examining its structure and supramolecular properties. This research contributes to the understanding of noncovalent interactions and self-assembly in molecular systems (Dowarah et al., 2022).
properties
IUPAC Name |
2-[2-[4-iodo-2,5-bis(trideuteriomethoxy)phenyl]ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFSRYRSFYGKES-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC([2H])([2H])[2H])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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